2-(2-methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
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Overview
Description
2-(2-methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a 2-methylphenoxy group, a pyridin-4-yl group, and a 1H-1,2,3-triazol-4-yl group.
Preparation Methods
The synthesis of 2-(2-methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the phenoxy and pyridinyl groups. One common synthetic route involves the use of click chemistry to form the triazole ring, followed by nucleophilic substitution reactions to attach the other functional groups. Industrial production methods may involve optimizing these reactions for higher yields and purity, as well as scaling up the process for large-scale production.
Chemical Reactions Analysis
2-(2-methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new functional groups or replace existing ones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity or modulating their function. The pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 2-(2-methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide include other triazole-containing molecules and phenoxy-substituted compounds These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-13-4-2-3-5-16(13)24-12-17(23)19-10-14-11-22(21-20-14)15-6-8-18-9-7-15/h2-9,11H,10,12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISONCCSFCHOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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